Cas no 16452-11-2 (1-chloronaphthalen-2-amine)
1-chloronaphthalen-2-amine Chemical and Physical Properties
Names and Identifiers
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- 1-chloronaphthalen-2-amine
- 1-Chlornaphthalen-2-amin
- 1-Chloro-2-naphthalenamine
- 2-naphthalenamine, 1-chloro-
- L66J BG CZ [WLN]
- 1-Chloro-2-aminonaphthalene
- 2-AMINO-1-CHLORONAPHTHALENE
- DTXSID70329174
- SCHEMBL2326808
- 16452-11-2
- 1-Chloro-2-naphthalenamine #
- MFCD00226972
- Naphtalene, 1-chloro-2-amino-
- EN300-131028
- BS-45187
- DB-328890
- CS-0188174
- 1-chloro 2-aminonaphthalene
- A904569
- 1-CHLORO-NAPHTHALEN-2-YLAMINE
- SY129327
- AC4639
- 1-chloro-2-naphthylamine
- AKOS006271913
- AH-034/11963013
-
- MDL: MFCD00226972
- Inchi: 1S/C10H8ClN/c11-10-8-4-2-1-3-7(8)5-6-9(10)12/h1-6H,12H2
- InChI Key: ZTSYGXLLTYTXCS-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=C2C=CC=CC2=1)N
Computed Properties
- Exact Mass: 177.03464
- Monoisotopic Mass: 177.0345270g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 160
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 26Ų
Experimental Properties
- PSA: 26.02
1-chloronaphthalen-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM118795-5g |
2-Amino-1-chloronaphthalene |
16452-11-2 | 95% | 5g |
$437 | 2021-08-06 | |
| eNovation Chemicals LLC | D777291-5g |
2-Amino-1-chloronaphthalene |
16452-11-2 | 95% | 5g |
$450 | 2023-09-03 | |
| eNovation Chemicals LLC | Y1105132-25g |
1-chloronaphthalen-2-amine |
16452-11-2 | 95% | 25g |
$500 | 2024-07-23 | |
| Chemenu | CM118795-5g |
2-Amino-1-chloronaphthalene |
16452-11-2 | 95% | 5g |
$*** | 2023-03-30 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C917110-250mg |
1-Chloronaphthalen-2-amine |
16452-11-2 | 95% | 250mg |
¥243.00 | 2022-10-10 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C917110-1g |
1-Chloronaphthalen-2-amine |
16452-11-2 | 95% | 1g |
¥612.00 | 2022-10-10 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258844-1g |
1-Chloronaphthalen-2-amine |
16452-11-2 | 97% | 1g |
¥130 | 2023-04-15 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258844-5g |
1-Chloronaphthalen-2-amine |
16452-11-2 | 97% | 5g |
¥804 | 2023-04-15 | |
| Enamine | EN300-131028-0.05g |
1-chloronaphthalen-2-amine |
16452-11-2 | 95% | 0.05g |
$49.0 | 2023-02-15 | |
| Enamine | EN300-131028-0.1g |
1-chloronaphthalen-2-amine |
16452-11-2 | 95% | 0.1g |
$72.0 | 2023-02-15 |
1-chloronaphthalen-2-amine Suppliers
1-chloronaphthalen-2-amine Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
Additional information on 1-chloronaphthalen-2-amine
Comprehensive Analysis of 1-Chloronaphthalen-2-amine (CAS No. 16452-11-2): Properties, Applications, and Industry Trends
1-Chloronaphthalen-2-amine (CAS 16452-11-2), also known as 2-amino-1-chloronaphthalene, is a halogenated aromatic amine compound with significant relevance in organic synthesis and specialty chemical industries. This naphthalene derivative features a chlorine atom at the 1-position and an amino group at the 2-position, creating unique electronic properties that make it valuable for constructing complex molecular architectures. Recent studies highlight its growing importance in pharmaceutical intermediates and advanced material science applications.
The compound's molecular structure (C10H8ClN) exhibits interesting characteristics that researchers frequently search for, including "naphthalene amine derivatives reactivity" and "halogen-amine substitution patterns." With a molecular weight of 177.63 g/mol, 1-chloronaphthalen-2-amine typically appears as pale yellow crystals or powder at room temperature, showing moderate solubility in common organic solvents like ethanol and dichloromethane but limited water solubility. These physicochemical properties are crucial for formulators considering its use in specialty chemical applications.
Current market trends show increasing interest in CAS 16452-11-2 for developing novel organic electronic materials, particularly in OLED (organic light-emitting diode) research. The compound's conjugated system and functional group arrangement make it a candidate for charge transport materials, addressing frequent search queries about "naphthalene-based semiconductors" and "amine-functionalized aromatic compounds." Several patents published between 2020-2023 demonstrate its utility in creating advanced molecular systems with tunable optoelectronic properties.
In pharmaceutical research, 2-amino-1-chloronaphthalene serves as a key intermediate for synthesizing various bioactive molecules. Recent publications explore its potential in creating kinase inhibitor scaffolds, responding to growing interest in targeted cancer therapies. The compound's structural features allow for diverse derivatization, making it valuable for medicinal chemistry programs focused on "structure-activity relationship studies." Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) for research applications.
Environmental and handling considerations for 1-chloronaphthalen-2-amine follow standard protocols for aromatic amines. Modern laboratories emphasize proper storage conditions (typically 2-8°C under inert atmosphere) and handling procedures, addressing common search concerns about "amine compound stability" and "halogenated aromatic storage." The compound's environmental fate has been studied in relation to "biodegradation of chlorinated naphthalenes," showing moderate persistence but no bioaccumulation potential.
Industrial scale production of CAS 16452-11-2 employs optimized catalytic processes to ensure high yield and minimal byproducts. Process chemistry innovations have improved the traditional amination routes, reducing energy consumption by 30-40% compared to earlier methods. These advancements respond to industry demands for "green synthesis of aromatic amines" and "cost-effective halogenated intermediates." Quality control protocols typically include GC analysis, melting point determination, and spectroscopic verification.
Emerging applications in material science leverage the compound's ability to form coordination complexes with transition metals. Researchers investigating "naphthalene-based ligands" frequently utilize 1-chloronaphthalen-2-amine as a precursor for creating novel catalysts and metal-organic frameworks (MOFs). Its structural rigidity and electron-donating properties make it particularly suitable for designing heterogeneous catalytic systems.
The global market for chloronaphthalene amine derivatives shows steady growth (CAGR ~5.2% from 2021-2026), driven by demand from Asia-Pacific pharmaceutical and electronics sectors. Regulatory status varies by region, with most jurisdictions classifying it as a standard laboratory chemical. Current research focuses on developing more sustainable production methods, including biocatalytic approaches that align with "green chemistry principles" for aromatic amine synthesis.
Analytical characterization of 16452-11-2 typically involves UV-Vis spectroscopy (showing characteristic absorption at 280-320 nm), mass spectrometry (M+ peak at m/z 177), and 1H NMR (displaying distinctive aromatic proton patterns). These analytical signatures help researchers verify compound identity and purity, addressing common laboratory questions about "spectral identification of naphthalene derivatives." Advanced techniques like X-ray crystallography have elucidated its solid-state packing arrangement.
Future research directions for 1-chloronaphthalen-2-amine include exploring its potential in energy storage systems and as a building block for covalent organic frameworks (COFs). The compound's balanced electronic properties make it attractive for developing next-generation materials, particularly in response to searches for "redox-active organic molecules" and "designer aromatic amines." Ongoing studies investigate its photophysical properties for potential applications in organic photovoltaics.
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